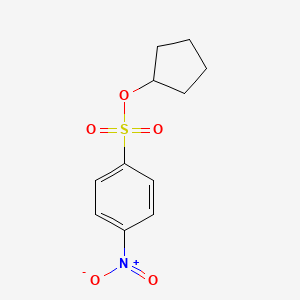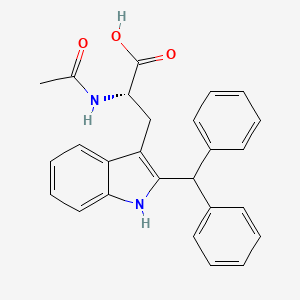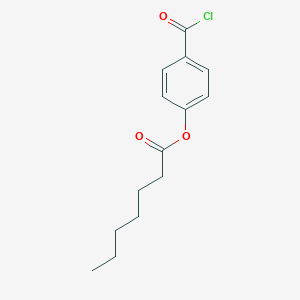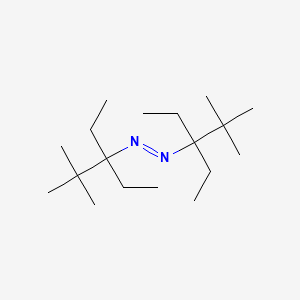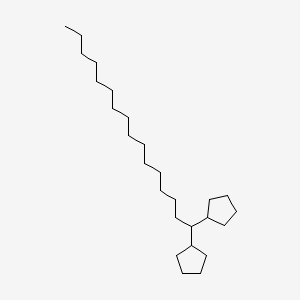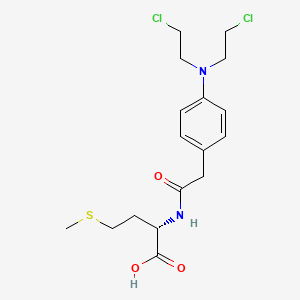
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which includes a combination of L-Methionine and a bis(2-chloroethyl)amino group attached to a phenylacetyl moiety. Its distinct molecular configuration makes it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- typically involves multiple steps. One common method includes the acylation of L-Methionine with 4-(bis(2-chloroethyl)amino)phenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like dichloromethane or chloroform are often used to dissolve the reactants, and catalysts such as triethylamine may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process is carefully monitored to ensure high yield and purity. Post-reaction, the product is typically purified using techniques like recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to a simpler amine group.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler amines.
Scientific Research Applications
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various functional groups.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interfere with DNA replication.
Industry: It is used in the synthesis of other complex organic compounds and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- exerts its effects involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form cross-links with DNA, thereby inhibiting DNA replication and transcription. This makes it a potential candidate for anticancer therapies. The compound may also interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Melphalan: Another compound with a bis(2-chloroethyl)amino group attached to a phenylalanine moiety.
Sarcolysine: Similar to melphalan but with a different amino acid component.
Uniqueness
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- is unique due to its combination of L-Methionine and the bis(2-chloroethyl)amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
53185-17-4 |
|---|---|
Molecular Formula |
C17H24Cl2N2O3S |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H24Cl2N2O3S/c1-25-11-6-15(17(23)24)20-16(22)12-13-2-4-14(5-3-13)21(9-7-18)10-8-19/h2-5,15H,6-12H2,1H3,(H,20,22)(H,23,24)/t15-/m0/s1 |
InChI Key |
ZRWLUJRSNUDUPJ-HNNXBMFYSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


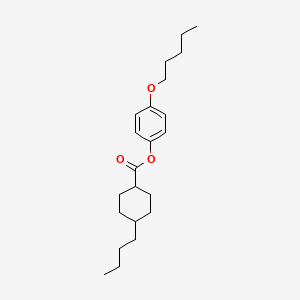
![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
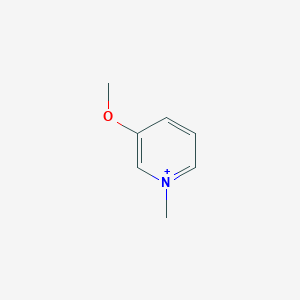

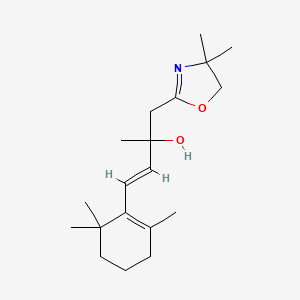
![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)
